Carbene Stability: Thermodynamic Instability of 1,2-Dithiole vs. Stable 1,3-Dithiole Carbene
A computational study directly comparing the two isomeric dithiole carbenes established that the 1,2-dithiole carbene is thermodynamically unstable, whereas the 1,3-dithiole carbene is a stable species [1]. This finding is a definitive, property-level differentiation that governs pathway selection for tetrathiafulvalene and related conductive material synthesis, where carbene intermediates are employed. The instability precludes the use of 1,2-dithiole in certain established 1,3-dithiole routes.
| Evidence Dimension | Carbene thermodynamic stability |
|---|---|
| Target Compound Data | Thermodynamically unstable |
| Comparator Or Baseline | 1,3-Dithiole carbene: thermodynamically stable |
| Quantified Difference | Qualitative categorical difference (unstable vs. stable) |
| Conditions | Theoretical calculations; Journal of the Chemical Society, Perkin Transactions 2, 1981 |
Why This Matters
For researchers procuring precursors for tetrathiafulvalene-based materials, the carbene instability of 1,2-dithiole dictates that 1,3-dithiole remains the required building block, eliminating wasteful trial-and-error in synthetic route selection.
- [1] Pedersen, C. Th., Oddershede, J., & Sabin, J. R. (1981). The stability of the carbenes from 1,2-dithiole and 1,3-dithiole in relation to the synthesis of 1,1′,3,3′- and 1,1′,2,2′-tetrathiafulvalenes. Journal of the Chemical Society, Perkin Transactions 2, 1062-1065. View Source
